molecular formula C10H18ClN5 B13131886 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine CAS No. 6642-22-4

6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine

Katalognummer: B13131886
CAS-Nummer: 6642-22-4
Molekulargewicht: 243.74 g/mol
InChI-Schlüssel: BKDHMBVCFDTRLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a heptyl group attached to the nitrogen atom at the 2nd position. It is used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with heptylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino group with the heptyl group. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

    Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring.

Common Reagents and Conditions:

    Nucleophiles: Hydroxylamine, ammonia, and other amines.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Products: 6-Hydroxy-N2-heptyl-1,3,5-triazine-2,4-diamine, 6-Amino-N2-heptyl-1,3,5-triazine-2,4-diamine.

    Oxidation Products: Various oxidized triazine derivatives.

    Hydrolysis Products: Amino acids and other breakdown products.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Wirkmechanismus

The mechanism of action of 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or herbicidal effects.

Vergleich Mit ähnlichen Verbindungen

    6-Chloro-1,3,5-triazine-2,4-diamine: Lacks the heptyl group, making it less hydrophobic and potentially less effective in certain applications.

    6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Contains diethyl groups instead of a heptyl group, leading to different chemical and biological properties.

    2-Chloro-4,6-diamino-1,3,5-triazine: Similar structure but lacks the heptyl group, affecting its solubility and reactivity.

Uniqueness: The presence of the heptyl group in 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine imparts unique hydrophobic properties, enhancing its ability to interact with lipid membranes and making it more effective in certain biological and industrial applications.

Eigenschaften

CAS-Nummer

6642-22-4

Molekularformel

C10H18ClN5

Molekulargewicht

243.74 g/mol

IUPAC-Name

6-chloro-2-N-heptyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H18ClN5/c1-2-3-4-5-6-7-13-10-15-8(11)14-9(12)16-10/h2-7H2,1H3,(H3,12,13,14,15,16)

InChI-Schlüssel

BKDHMBVCFDTRLX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC1=NC(=NC(=N1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.